[(3,5-Dimethylphenyl)amino](oxo)acetic acid
Overview
Description
The compound (3,5-Dimethylphenyl)aminoacetic acid, while not directly studied in the provided papers, is structurally related to the compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which has been synthesized and characterized in detail. The latter compound's structure was confirmed using various spectroscopic methods, including IR, (1)H NMR, and single crystal X-ray diffraction studies .
Synthesis Analysis
The synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method could potentially be adapted for the synthesis of (3,5-Dimethylphenyl)aminoacetic acid by considering the substitution pattern on the phenyl ring and the corresponding starting materials.
Molecular Structure Analysis
The molecular structure of the synthesized compound was elucidated using single crystal X-ray diffraction, which revealed that the crystal belongs to a triclinic unit cell in the P-1 space group . The geometrical parameters obtained from the X-ray diffraction studies were found to be in agreement with the values calculated using density functional theory (DFT) .
Chemical Reactions Analysis
The papers do not provide specific details on the reactivity or chemical reactions involving the synthesized compound. However, the presence of functional groups such as the acetyl group and the amino group suggests potential sites for further chemical transformations, which could be relevant for the analysis of (3,5-Dimethylphenyl)aminoacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were characterized using various techniques. The FT-IR spectrum showed a red-shifted NH stretching frequency, indicating a weakening of the NH bond . The thermal stability was assessed using TGA and DTA analysis, and the compound showed absorption at λmax = 297 nm in the UV-Vis spectrum . These findings provide insights into the stability and electronic properties of the compound, which could be extrapolated to (3,5-Dimethylphenyl)aminoacetic acid with caution due to structural differences.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
(3,5-Dimethylphenyl)aminoacetic acid plays a role in the synthesis of various heterocyclic compounds. For instance, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the use of related compounds. This synthesis pathway is significant in organic chemistry for creating compounds with potential applications in pharmaceuticals and materials science (Potkin, Petkevich, & Kurman, 2009).
Chiral Stationary Phases in Chromatography
The compound has been used in the development of chiral stationary phases for high-performance liquid chromatography. Specifically, its derivatives have been employed for the enantioseparation of unusual beta-amino acids, which is a crucial process in the separation of enantiomers for pharmaceutical applications (Ilisz et al., 2009).
Catalysis in Asymmetric Synthesis
In the field of asymmetric synthesis, derivatives of (3,5-Dimethylphenyl)aminoacetic acid have been used as ligands in Rhodium-catalyzed reactions. These reactions are pivotal for producing chiral amino acid derivatives, which are fundamental in synthesizing biologically active molecules (Guo et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethylanilino)-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-7(2)5-8(4-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQBMCWKKCSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649316 | |
Record name | (3,5-Dimethylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethylphenyl)amino](oxo)acetic acid | |
CAS RN |
1018295-15-2 | |
Record name | (3,5-Dimethylanilino)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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